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Compound of Interest

Compound Name:
tert-Butyl (5-iodopyridin-2-

yl)carbamate

Cat. No.: B1341627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound

tert-Butyl (5-iodopyridin-2-yl)carbamate. While exhaustive experimental spectra for this

specific molecule are not readily available in the surveyed literature, this document compiles

predicted data and information from analogous compounds to offer a valuable reference for its

characterization. The guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for

these analytical techniques.

Chemical Structure and Properties
IUPAC Name: tert-butyl N-(5-iodopyridin-2-yl)carbamate

Molecular Formula: C₁₀H₁₃IN₂O₂[1]

Molecular Weight: 320.13 g/mol [1]

CAS Number: 375853-79-5

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for tert-Butyl (5-
iodopyridin-2-yl)carbamate. This data is derived from computational predictions and analysis
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of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 d 1H H-6 (pyridinyl)

~7.8 dd 1H H-4 (pyridinyl)

~7.5 d 1H H-3 (pyridinyl)

~7.0 br s 1H N-H (carbamate)

1.54 s 9H tert-butyl

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~155 C=O (carbamate)

~152 C-2 (pyridinyl)

~148 C-6 (pyridinyl)

~145 C-4 (pyridinyl)

~115 C-3 (pyridinyl)

~85 C-5 (pyridinyl)

~81 C(CH₃)₃

~28 C(CH₃)₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H stretch (carbamate)

~2970 Medium C-H stretch (aliphatic)

~1730 Strong C=O stretch (carbamate)

~1580, 1470 Medium-Strong
C=C/C=N stretch (pyridine

ring)

~1250, 1150 Strong C-O stretch (carbamate)

~830 Strong C-H bend (out-of-plane)

~530 Medium C-I stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

320 Moderate [M]⁺ (Molecular Ion)

264 High [M - C₄H₈]⁺

221 Moderate [M - C₄H₉O₂]⁺

194 High [M - Boc]⁺

57 Very High [C₄H₉]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of tert-Butyl (5-iodopyridin-2-yl)carbamate in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or

32 scans).

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 45 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply firm and even pressure to the sample using the instrument's

pressure arm to ensure good contact with the crystal.

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the major fragmentation pathways.

Logical Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like tert-Butyl (5-iodopyridin-2-yl)carbamate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl (5-iodopyridin-2-
yl)carbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341627#spectroscopic-data-of-tert-butyl-5-
iodopyridin-2-yl-carbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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